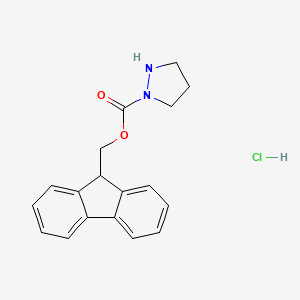

(9H-Fluoren-9-yl)methyl pyrazolidine-1-carboxylate hydrochloride

Descripción

(9H-Fluoren-9-yl)methyl pyrazolidine-1-carboxylate hydrochloride is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected pyrazolidine derivative. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions .

Synthesis of such compounds typically involves coupling Fmoc-chloroformate with the amine group of the heterocycle under basic conditions, followed by purification via column chromatography . For example, in related piperidine derivatives, triethylamine is used to deprotonate the amine, enabling efficient Fmoc protection . The hydrochloride salt is often formed during workup, improving crystallinity and stability .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl pyrazolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2.ClH/c21-18(20-11-5-10-19-20)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17,19H,5,10-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUBTDCFCKIOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl pyrazolidine-1-carboxylate hydrochloride typically involves the reaction of fluorenylmethanol with pyrazolidine-1-carboxylic acid in the presence of a suitable coupling agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(9H-Fluoren-9-yl)methyl pyrazolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .

Aplicaciones Científicas De Investigación

Common Reactions

- Oxidation : Converts the compound into ketones or aldehydes.

- Reduction : Produces corresponding alcohols or amines.

- Substitution : Allows for the introduction of other functional groups.

Chemistry

(9H-Fluoren-9-yl)methyl pyrazolidine-1-carboxylate hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create complex molecules that are essential in various chemical reactions.

Biology

Research has demonstrated that this compound exhibits potential biological activities. It is studied for:

- Enzyme Inhibition : The compound's interactions with enzymes can lead to inhibitory effects, making it useful in drug development.

- Receptor Binding : Its ability to bind to specific receptors opens avenues for therapeutic applications.

Medicine

The compound is being investigated for its potential therapeutic uses. Ongoing studies focus on:

- Drug Development : Its structural properties may contribute to the development of new pharmaceuticals targeting various diseases.

- Therapeutic Applications : Research is exploring its efficacy in treating conditions influenced by enzyme activity modulation.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, showcasing its versatility beyond laboratory settings.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. This inhibition led to a significant decrease in substrate conversion rates, indicating its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Receptor Interaction

Another research project investigated the binding affinity of the compound to various receptors implicated in neurological disorders. Results showed that it selectively binds to certain receptor subtypes, suggesting its potential use in developing treatments for conditions like depression or anxiety.

Mecanismo De Acción

The mechanism of action of (9H-Fluoren-9-yl)methyl pyrazolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the pyrazolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

(a) Pyrazolidine vs. Piperidine/Piperazine Derivatives

- Core Heterocycle : Pyrazolidine (5-membered ring with two adjacent nitrogen atoms) offers distinct conformational flexibility compared to piperidine (6-membered, one nitrogen) or piperazine (6-membered, two nitrogen atoms). This affects hydrogen-bonding capacity and steric interactions in drug design or peptide synthesis .

- Functionalization : The Fmoc group in the target compound is attached to a carboxylate moiety, whereas analogs like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) feature acetic acid side chains, altering solubility and reactivity .

(b) Amino Acid Derivatives

Compounds such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(butyl-(methyl)amino)pentanoic acid hydrochloride () integrate Fmoc protection with amino acid backbones, enabling applications in peptide modification. The target compound’s pyrazolidine ring may confer rigidity compared to linear amino acid chains .

Physicochemical Properties

| Compound | CAS Number | Molecular Weight | Melting Point | Key Features |

|---|---|---|---|---|

| Target Compound | Not provided | ~400–450 (estimated) | Not reported | Pyrazolidine core, Fmoc-protected |

| (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate HCl | 391248-14-9 | ~400 (estimated) | Not reported | Piperidine core, aminomethyl side chain |

| 2-[4-(Fmoc-piperazin-1-yl)]acetic acid | 180576-05-0 | 362.85 | Not reported | Piperazine core, acetic acid functionalization |

| Fmoc-NH-PEG(3)-NH2·HCl | 906079-91-2 | 414.50 + 36.45 | Not reported | PEG spacer, enhanced water solubility |

Data derived from .

Actividad Biológica

(9H-Fluoren-9-yl)methyl pyrazolidine-1-carboxylate hydrochloride, with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the reaction between fluorenylmethanol and pyrazolidine-1-carboxylic acid, often facilitated by coupling agents under optimized conditions to enhance yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are pivotal in its functionalization for biological applications.

The biological activity of this compound is largely attributed to its structural components. The fluorenyl group is known to interact with hydrophobic pockets in proteins, while the pyrazolidine ring can form hydrogen bonds with amino acids. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects such as enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Similar compounds in the pyrazole family have demonstrated significant anti-inflammatory properties. Studies have shown that modifications to the pyrazole nucleus can enhance these effects, making them comparable to established anti-inflammatory drugs like indomethacin .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Pyrazole derivatives have shown efficacy against bacteria such as E. coli and Staphylococcus aureus, suggesting that this compound may possess similar capabilities .

Study 1: Enzyme Inhibition

A study by Keche et al. focused on a series of novel pyrazole derivatives that included compounds structurally related to this compound. These derivatives were tested for their inhibitory effects on monoamine oxidase (MAO) enzymes, showing promising results in terms of both MAO-A and MAO-B inhibition, which are critical targets in treating neurodegenerative diseases .

Study 2: Antimicrobial Screening

Burguete et al. synthesized a group of 1,5-diaryl pyrazole derivatives and tested them against various bacterial strains. Among these compounds, some exhibited significant activity against E. coli and Pseudomonas aeruginosa, indicating that similar structures may enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride | Aminopiperidine derivative | Moderate anti-inflammatory activity |

| (9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate | Oxopiperidine derivative | Antimicrobial properties reported |

| (9H-Fluoren-9-yl)methyl pyrazolidine-1-carboxylic acid | Pyrazolidine derivative | Potential for enzyme inhibition |

Q & A

Q. What are the recommended protocols for handling and storing (9H-Fluoren-9-yl)methyl pyrazolidine-1-carboxylate hydrochloride to ensure chemical stability?

- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Use chemically resistant gloves (e.g., nitrile) and avoid skin contact due to acute dermal toxicity (Category 4) . Regularly monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products. Stability studies indicate no decomposition under dry, oxygen-free conditions for ≥6 months .

Q. How can researchers validate the purity of this compound during synthesis?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC-UV/Vis (210–280 nm) to detect impurities with LOD ≤0.1% .

- 1H/13C NMR (DMSO-d6 or CDCl3) to confirm structural integrity, focusing on fluorenylmethyl (δ 4.2–4.5 ppm) and pyrazolidine carboxylate (δ 3.1–3.4 ppm) signals .

- Mass spectrometry (ESI-TOF) for accurate mass confirmation (expected [M+H]+: ~385.1 g/mol) .

Q. What safety precautions are critical when working with this compound?

- Methodological Answer :

- Use fume hoods and P95/P1 respirators for aerosol protection .

- Implement spill containment protocols (e.g., inert adsorbents like vermiculite) to prevent environmental release .

- Emergency procedures: For eye exposure, irrigate with 0.9% saline for 15 min; for ingestion, administer activated charcoal (1 g/kg body weight) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Design pH-dependent stability assays:

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.

- Monitor degradation kinetics via LC-MS/MS, identifying hydrolysis products (e.g., fluorenylmethanol or pyrazolidine derivatives) .

- Cross-validate with quantum mechanical calculations (DFT) to predict reactive sites and degradation pathways .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

- Lab-scale : Assess photodegradation (UV-Vis irradiation, λ = 254–365 nm) and hydrolysis (aqueous buffers, 25–50°C) .

- Microcosm studies : Simulate soil/water systems to track biodegradation using 14C-labeled analogs and LC-HRMS for metabolite profiling .

- Ecotoxicology : Evaluate Daphnia magna LC50 and algal growth inhibition (OECD Test 201/202) to quantify ecological risks .

Q. How can impurity profiles be rigorously characterized during scale-up synthesis?

- Methodological Answer :

- Employ DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize side products .

- Use 2D-LC (LC×LC) with mixed-mode columns to separate structurally similar impurities (e.g., de-esterified byproducts) .

- X-ray crystallography (if single crystals form) to confirm stereochemical integrity and identify crystalline impurities .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biomolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding affinity (KD) and kinetics (kon/koff) .

- Molecular Dynamics (MD) Simulations : Model interactions with active sites (e.g., hydrogen bonding with fluorenylmethyl groups) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Data Interpretation & Validation

Q. How should researchers address discrepancies in LC-MS/MS data across laboratories?

- Methodological Answer :

- Standardize protocols using certified reference materials (e.g., NIST-traceable standards) .

- Perform inter-lab cross-validation with spiked samples (known impurity concentrations) and harmonize collision energy settings (±5 eV) .

Q. What advanced techniques are recommended for quantifying trace-level degradation products?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.